
1-methyl-5-phenyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- is a heterocyclic organic compound with a molecular formula of C12H11NO. This compound is characterized by a pyrrole ring substituted with a formyl group at the second position, a methyl group at the first position, and a phenyl group at the fifth position. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of a substituted amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization . Another approach is the strong acid-catalyzed condensation of glucose and amino acid derivatives . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- undergoes various chemical reactions, including:
The major products formed from these reactions include pyrrole-2-carboxylic acids, hydroxymethyl derivatives, and various substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- can be compared with other similar compounds such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and phenyl substitutions, resulting in different reactivity and applications.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but without the phenyl group, leading to variations in chemical behavior and biological activity.
1-Phenyl-1H-pyrrole-2-carboxaldehyde: Contains a phenyl group but lacks the methyl substitution, affecting its chemical properties and uses.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137387-48-5 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-13-11(9-14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NHYBJDIAERRFRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


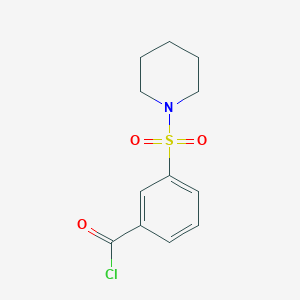

![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
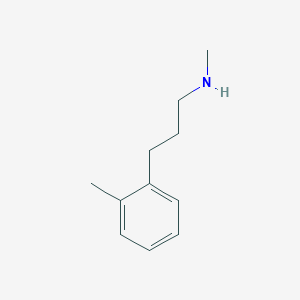

![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

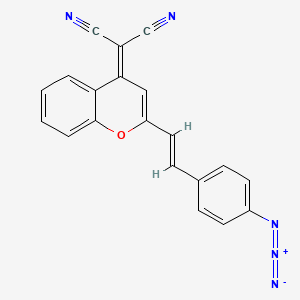
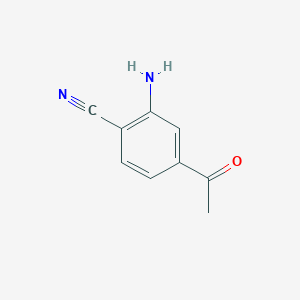
![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)

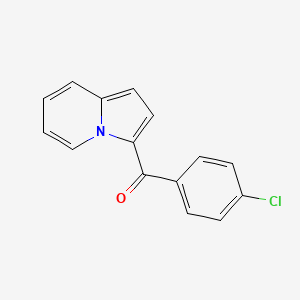
![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)

